N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide
Description
N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide is a heterocyclic compound featuring a pyrazolopyrimidine core linked to a picolinamide moiety via a propyl chain. Pyrazolopyrimidine derivatives are known for their diverse biological activities, including herbicidal, fungicidal, and kinase-inhibitory properties . The 2-methyl substitution on the pyrazolo[1,5-a]pyrimidine ring may enhance metabolic stability, while the picolinamide group could contribute to target binding affinity.
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-9-15-19-10-13(11-21(15)20-12)5-4-8-18-16(22)14-6-2-3-7-17-14/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNWXMDTXICQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine core have been reported to inhibit cdk2 and IRAK4. These proteins play crucial roles in cell cycle regulation and inflammatory responses, respectively.
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the active site, thereby preventing the target proteins from performing their functions.
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, while inhibition of IRAK4 can suppress the activation of downstream inflammatory pathways.
Pharmacokinetics
Similar compounds have shown good inhibitory effect with ic50 values in the nanomolar range, suggesting potential bioavailability
Biological Activity
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core linked to a picolinamide moiety via a propyl chain. This structural arrangement is significant as it may influence the compound's interaction with biological targets, enhancing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of multiple functional groups allows for diverse interactions within biological systems, potentially leading to:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.
- Anti-inflammatory Activity : Derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-inflammatory properties without the ulcerogenic effects typical of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Biological Activity Overview
Research indicates that this compound may possess the following biological activities:
- Antiproliferative Effects : Similar pyrazolo derivatives have demonstrated antiproliferative activity against various tumor cell lines with sub-micromolar GI(50) values .
- Kinase Inhibition : Studies suggest that this compound may act as a kinase inhibitor, particularly targeting CDKs involved in cancer progression .
- Modulation of Immune Responses : It may also influence interleukin receptors and other targets related to inflammation and immune responses .
Table 1: Summary of Biological Activities
Case Study Insights
A study published in Bioorganic & Medicinal Chemistry Letters investigated the kinase inhibition properties of related compounds. The findings indicated that derivatives similar to this compound exhibited promising results as potential anti-cancer agents due to their selective inhibition of CDK activity .
In another research effort, compounds from the pyrazolo family were assessed for their anti-inflammatory effects. These studies revealed that certain derivatives could effectively reduce inflammatory markers without the adverse effects associated with traditional NSAIDs .
Scientific Research Applications
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide is a complex organic compound with applications primarily in medicinal chemistry and drug development. It belongs to the class of benzamides and features a dimethylamino group and a pyrazolo[1,5-a]pyrimidine moiety.
Potential as Kinase Inhibitor
- This compound may act as a kinase inhibitor because kinases are enzymes that are crucial in various cellular processes, and their dysregulation is implicated in several diseases, including cancer.
- A study in Bioorganic & Medicinal Chemistry Letters found that 3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide exhibited moderate inhibitory activity against some cyclin-dependent kinases (CDKs), suggesting its potential as a lead compound for further development.
Anti-inflammatory and Immune Response
- Compounds with a similar structure have been investigated for their potential as inhibitors of various enzymes and receptors involved in inflammatory and immune responses.
- Derivatives of pyrazolo[1,5-a]pyrimidines have shown promise as modulators of interleukin receptors and other targets related to inflammation and cancer pathways.
Structural Information
Other pyrazolo[1,5-a]pyrimidine derivatives have demonstrated anticancer, anti-inflammatory, and antimicrobial properties.
One such compound, N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide, has shown significant cytotoxicity in studies conducted on A549 lung cancer cells and MCF-7 breast cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Synthesis
The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide typically involves multi-step organic reactions:
- Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
- Synthesis of the Pyrazolo[1,5-a]pyrimidine Ring: This can be achieved by reacting 2-methylpyrazole with a suitable nitrile or amidine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
- Linking the Two Moieties: The final step involves the coupling of the benzofuran and pyrazolo[1,5-a]pyrimidine units via a propyl chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structural analogs and functional group contributions:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Bioactivity : Unlike Flumetsulam, which targets acetolactate synthase (ALS) in weeds, the pyrazolo[1,5-a]pyrimidine scaffold in the subject compound may exhibit alternative modes of action, such as kinase inhibition or auxin disruption, due to its fused heterocyclic system .
Selectivity: The propyl-picolinamide chain may reduce non-target toxicity compared to sulfonamide-based herbicides (e.g., Flumetsulam), as picolinamide groups are associated with improved solubility and metabolic clearance .
Synthetic Complexity : The compound’s synthesis likely involves multi-step reactions (e.g., cyclocondensation for the pyrazolopyrimidine core), which could limit cost-effectiveness compared to simpler pyrimidine derivatives .
Q & A
Q. What are the common synthetic routes for preparing N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide?
The synthesis typically involves multi-step organic reactions. A standard approach includes:
- Step 1 : Preparation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of 2,6-dibromopyrazolo[1,5-a]pyrimidine with methylamine derivatives.
- Step 2 : Propyl chain introduction using site-selective cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the picolinamide moiety.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key challenges include controlling regioselectivity during coupling and minimizing side products.
Q. How is the structural integrity of this compound verified post-synthesis?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What are the primary biological activities reported for this compound?
Preclinical studies highlight:
- Kinase Inhibition : Moderate inhibition of cyclin-dependent kinases (CDKs) at IC values of 0.5–5 µM, affecting cell cycle regulation .
- Antimicrobial Activity : Efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 8–32 µg/mL .
Q. What solubility and stability considerations are critical for in vitro assays?
The compound exhibits limited aqueous solubility (≤10 µM in PBS). Recommended strategies:
- Use DMSO as a stock solvent (≤0.1% final concentration to avoid cytotoxicity).
- Stability tests under varying pH (4–9) and temperature (-20°C to 25°C) show degradation <10% over 48 hours .
Advanced Research Questions
Q. How do structural modifications influence the compound's activity in structure-activity relationship (SAR) studies?
Key SAR findings:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Trifluoromethyl substitution on benzene | Enhances lipophilicity and CDK2 affinity (IC ↓30%) | |
| Propyl chain elongation | Reduces antibacterial activity (MIC ↑2–4×) due to steric hindrance | |
| Pyrazolo[1,5-a]pyrimidine core halogenation | Improves metabolic stability (t ↑50% in microsomes) |
Q. What advanced techniques are used to elucidate its mechanism of action?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to CDK2 (K = 120 nM) .
- X-ray Crystallography : Resolves binding modes in the ATP-binding pocket of CDK2, showing hydrogen bonding with Glu81 and Leu83 .
- RNA Sequencing : Identifies downstream gene expression changes (e.g., CCNA2 downregulation) in treated cancer cells .
Q. How can researchers address conflicting data on its potency across studies?
Discrepancies in IC values (e.g., CDK inhibition ranging from 0.5–5 µM) may arise from:
- Assay Variability : Use orthogonal assays (e.g., ADP-Glo™ kinase assay vs. radiometric methods).
- Cellular Context : Differences in cell permeability (e.g., P-gp efflux in multidrug-resistant lines) .
- Structural Confirmation : Re-validate compound purity and stereochemistry via HPLC and chiral chromatography .
Q. What in vivo models are suitable for evaluating its therapeutic potential?
- Xenograft Models : Subcutaneous implantation of HCT-116 (colon cancer) or A549 (lung cancer) cells in nude mice, with dosing at 10–50 mg/kg/day via oral gavage .
- Pharmacokinetic (PK) Parameters : Monitor plasma half-life (t ≈ 2.5 hrs) and bioavailability (F ≈ 35%) using LC-MS/MS .
Q. How can researchers optimize its selectivity to minimize off-target effects?
- Proteome-Wide Profiling : Utilize kinome-wide screening (e.g., KinomeScan) to identify off-target kinases (e.g., FLT3, JAK2) .
- Scaffold Hybridization : Fuse with picolinamide to enhance selectivity for CDK2 over CDK1/4/6 .
Q. What strategies are recommended for toxicity profiling in lead optimization?
- In Vitro Cytotoxicity : Screen against non-cancerous lines (e.g., HEK293) to determine selectivity indices (SI = IC normal cells / IC cancer cells) .
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
